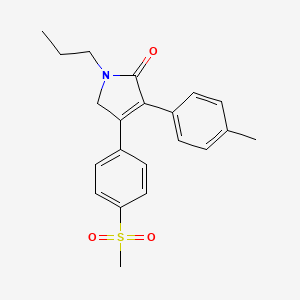
Imrecoxib
説明
Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .
Molecular Structure Analysis
Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .Chemical Reactions Analysis
Imrecoxib is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of imrecoxib showed higher interindividual variability in elderly subjects compared with non-elderly subjects .Physical And Chemical Properties Analysis
Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Colon Cancer Prevention and Treatment
Imrecoxib has shown potential in the prevention of colon cancer due to COX-2 overexpression in adenomatous polyps and colon cancer relative to healthy colonic mucosa. It has been reported that Imrecoxib, combined with oxaliplatin, can inhibit apoptosis in human colon cancer cells and enhance the anti-tumor effect of oxaliplatin by modulating the expression of Survivin and Caspase-3 .
Osteoarthritis Management
Clinical trials have studied Imrecoxib for the treatment of knee osteoarthritis. Its moderate selective COX-2 inhibition properties suggest that it could be beneficial for managing symptoms associated with this condition .
Postoperative Analgesia
Imrecoxib has been compared to celecoxib for postoperative analgesic efficacy and safety in hip osteoarthritis patients undergoing total hip arthroplasty (THA). The study aimed to investigate its effectiveness as a postoperative analgesic .
Orthopedic Disorders
A novel COX-2 inhibitor, Imrecoxib has demonstrated efficacy and tolerance in orthopedic disorders. It has been compared with celecoxib for its efficacy and safety as postoperative analgesia in arthroscopic knee surgery (AKS) .
将来の方向性
作用機序
Target of Action
Imrecoxib is a cyclooxygenase-2 (COX-2) selective non-steroidal anti-inflammatory drug (NSAID) . The primary target of Imrecoxib is the COX-2 enzyme . This enzyme is involved in the conversion of arachidonic acid to prostaglandins, which play a key role in inflammation and pain .
Mode of Action
Imrecoxib exerts its therapeutic effects by selectively inhibiting the COX-2 enzyme . By inhibiting COX-2, Imrecoxib reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Imrecoxib is the arachidonic acid pathway . By inhibiting COX-2, Imrecoxib prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in inflammation and pain .
Pharmacokinetics
Imrecoxib undergoes a strong first-pass metabolism in the human body . The main metabolic pathway is 4’-hydroxylation through the liver, which is catalyzed by CYP2C9 (62.5%), CYP2D6 (21.1%), and CYP3A4 (16.4%) . The pharmacokinetic data of Imrecoxib shows higher interindividual variability in elderly subjects compared with non-elderly subjects .
Result of Action
The molecular and cellular effects of Imrecoxib’s action include the down-regulation of COX-2 , vascular endothelial growth factor (VEGF)-C and matrix metalloproteinase (MMP)-9 expression . Imrecoxib effectively inhibits carrageenan-induced acute inflammation and adjuvant-induced chronic inflammation .
Action Environment
Environmental factors such as the patient’s age and renal function can influence the action, efficacy, and stability of Imrecoxib . For instance, the pharmacokinetics of Imrecoxib shows higher interindividual variability in elderly subjects compared with non-elderly subjects . Additionally, patients with renal insufficiency have statistically lower mean plasma concentration–time curves (AUC) of Imrecoxib .
特性
IUPAC Name |
4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMZZGKKZDJGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imrecoxib | |
CAS RN |
395683-14-4 | |
| Record name | Imrecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imrecoxib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IMRECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of imrecoxib?
A1: Imrecoxib exerts its therapeutic effects by selectively inhibiting COX-2, an enzyme responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , ]
Q2: How does the selectivity of imrecoxib for COX-2 compare to other NSAIDs?
A2: Imrecoxib is classified as a moderately selective COX-2 inhibitor. While it primarily targets COX-2, it also exhibits some inhibitory activity towards COX-1, albeit to a lesser extent. This balanced inhibition is thought to contribute to its efficacy and safety profile. [, ]
Q3: What are the downstream effects of COX-2 inhibition by imrecoxib?
A3: By inhibiting COX-2, imrecoxib reduces the production of prostaglandins, thereby mitigating inflammation and alleviating pain. This mechanism underpins its therapeutic benefits in conditions like osteoarthritis and axial spondyloarthritis. [, , , , ]
Q4: What is the molecular formula and weight of imrecoxib?
A4: This information is not explicitly provided in the provided research abstracts.
Q5: Is there any spectroscopic data available for imrecoxib?
A5: The provided research abstracts do not include specific spectroscopic data like NMR or IR spectra for imrecoxib.
Q6: What is known about the stability of imrecoxib under various conditions?
A6: Research indicates that imrecoxib demonstrates stability in various formulations, including tablets. Specific stability data under different storage conditions (temperature, humidity) would require further investigation. [, ]
Q7: Does imrecoxib exhibit any catalytic properties?
A7: Imrecoxib is not known to possess catalytic properties. Its primary mode of action involves enzyme inhibition rather than catalysis.
Q8: Have any computational studies been conducted on imrecoxib?
A8: Yes, molecular docking studies have been performed to investigate the binding affinity of imrecoxib to CYP2C9 and CYP2D6 enzymes, providing insights into its metabolic profile. []
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of imrecoxib?
A9: The provided research abstracts primarily focus on the clinical evaluation of imrecoxib tablets. Detailed investigations into alternative formulations or strategies to enhance its bioavailability are not discussed.
Q10: Is there information regarding the compliance of imrecoxib development and production with SHE regulations?
A10: The provided research abstracts primarily focus on the pharmacological and clinical aspects of imrecoxib. Details about its manufacturing processes and compliance with SHE regulations are not discussed.
Q11: What is the ADME profile of imrecoxib?
A12: Imrecoxib is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6 enzymes. [, , , ] The major metabolic pathway involves oxidation of the 4′-methyl group to form a hydroxymethyl metabolite (M1) and further to a carboxylic acid metabolite (M2). [, ] M2 is the major circulating metabolite in humans. [, ] The majority of the administered dose is excreted in feces. [] More detailed information on absorption and distribution can be found in the research. [, ]
Q12: Are there any known drug-drug interactions with imrecoxib?
A13: While imrecoxib is metabolized by CYP enzymes, one study suggests it has a weaker risk of drug interaction compared to celecoxib. [, ]
Q13: What preclinical models have been used to investigate the efficacy of imrecoxib?
A13: Preclinical studies have employed various animal models, including:
- Rat carrageenan-induced paw edema: This model assesses the acute anti-inflammatory effects of imrecoxib. []
- Rat adjuvant-induced arthritis: This model evaluates the efficacy of imrecoxib in chronic inflammatory arthritis. []
- A549 cell nude mice xenograft model: This model explores the potential of imrecoxib in combination with lobaplatin for controlling non-small cell lung cancer growth and inhibiting invasion and metastasis. []
Q14: What clinical trials have been conducted with imrecoxib?
A14: Several clinical trials have investigated the efficacy and safety of imrecoxib in humans, mainly focusing on:
- Osteoarthritis (OA): Phase II and IV trials have demonstrated the efficacy of imrecoxib in relieving pain and improving function in patients with knee OA. [, ]
- Axial Spondyloarthritis (axSpA): Studies have shown imrecoxib to be effective in improving disease activity, functional parameters, and inflammatory markers in axSpA patients. [, , , ]
- Postoperative Pain: Imrecoxib has been studied for its analgesic effects following oral surgery and total hip arthroplasty. [, ]
Q15: Are there any known mechanisms of resistance to imrecoxib?
A15: The provided research abstracts do not specifically address resistance mechanisms to imrecoxib.
Q16: Have any targeted drug delivery strategies been explored for imrecoxib?
A16: The research abstracts provided do not discuss targeted drug delivery strategies for imrecoxib.
Q17: What analytical methods have been used to characterize and quantify imrecoxib?
A17: Several analytical techniques have been employed in imrecoxib research:
- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying imrecoxib and its metabolites in various matrices, including tablets and biological samples. [, ]
- Liquid Chromatography-Mass Spectrometry (LC/MS): Employed for sensitive and specific detection and quantification of imrecoxib and its metabolites in biological samples, particularly plasma. [, , ]
Q18: Is there information available regarding the environmental impact and degradation of imrecoxib?
A18: The provided research abstracts do not include information about the environmental fate or ecotoxicological profile of imrecoxib.
Q19: Has imrecoxib been compared to other NSAIDs in terms of efficacy, safety, or cost-effectiveness?
A19: Yes, several studies have compared imrecoxib with celecoxib, another selective COX-2 inhibitor, and diclofenac, a non-selective NSAID:
- Efficacy: Studies suggest comparable efficacy between imrecoxib and celecoxib in managing OA and axSpA. [, , ]
- Safety: Imrecoxib appears to have a more favorable cardiovascular safety profile compared to other selective COX-2 inhibitors and a lower risk of gastrointestinal side effects than non-selective NSAIDs. [, ]
- Cost-Effectiveness: Research indicates that imrecoxib may be more cost-effective than celecoxib for treating OA. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





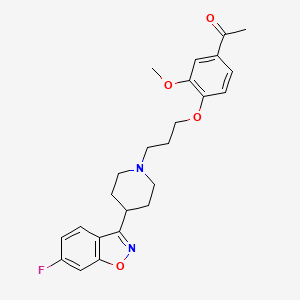

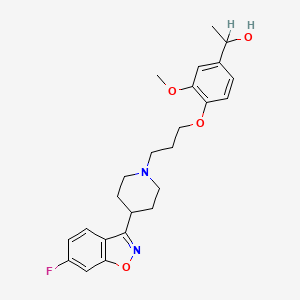
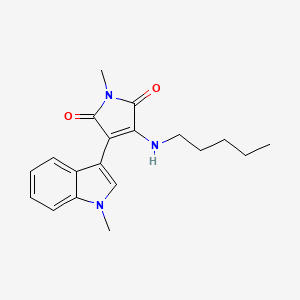
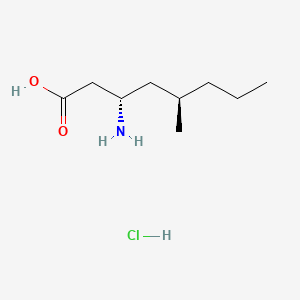
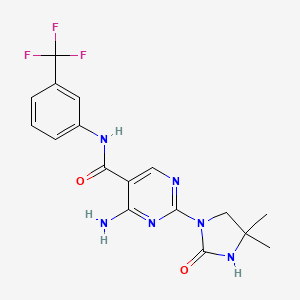
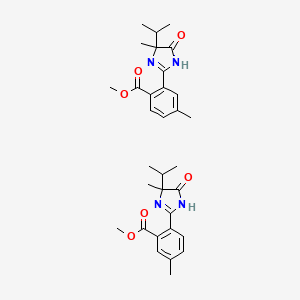
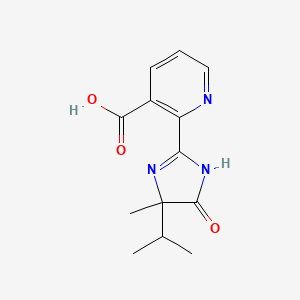
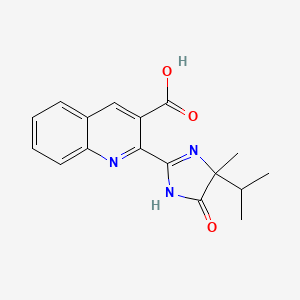
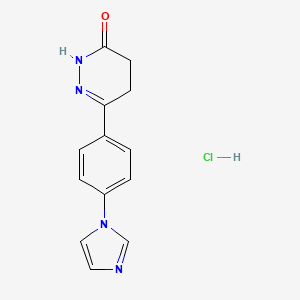

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)